molecular formula C20H20ClN3O4 B11347338 2-(2-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11347338
M. Wt: 401.8 g/mol
InChI Key: RIFXUEROGTXUJH-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by its complex structure, which includes a chlorophenoxy group, an ethoxy-methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate halogenating agent to form 2-chlorophenoxy.

    Formation of the ethoxy-methylphenyl intermediate: This step involves the reaction of 4-ethoxy-3-methylphenol with an appropriate halogenating agent to form 4-ethoxy-3-methylphenyl.

    Formation of the oxadiazole ring: This step involves the cyclization of the intermediates with appropriate reagents to form the oxadiazole ring.

    Coupling of intermediates: The final step involves the coupling of the chlorophenoxy and ethoxy-methylphenyl intermediates with the oxadiazole ring to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under appropriate conditions to form reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and ethoxy-methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H20ClN3O4/c1-4-26-16-10-9-14(11-12(16)2)18-19(24-28-23-18)22-20(25)13(3)27-17-8-6-5-7-15(17)21/h5-11,13H,4H2,1-3H3,(H,22,24,25)

InChI Key

RIFXUEROGTXUJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3Cl)C

Origin of Product

United States

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